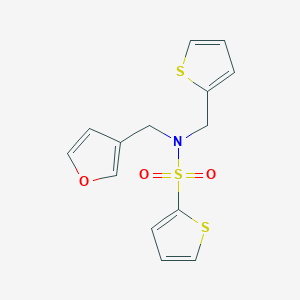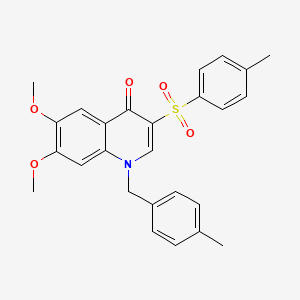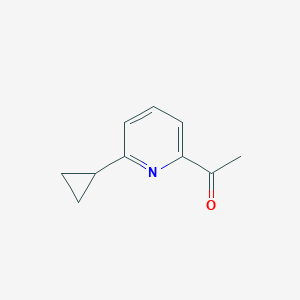
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone, also known as BDBM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems. This compound has been found to act as a serotonin reuptake inhibitor and a dopamine reuptake inhibitor, which may contribute to its potential as a treatment for depression and anxiety.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in animal studies. In rats, this compound has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone in lab experiments is its potential as a tool for investigating the role of neurotransmitter systems in various diseases and conditions. Additionally, this compound has been found to have low toxicity levels in animal studies, which may make it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone. One area of interest is the development of this compound derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states. Finally, this compound may be a useful tool for investigating the role of neurotransmitter systems in the development and progression of psychiatric disorders.
Synthesis Methods
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-bromophenylboronic acid with 6-hydroxy-2,3-dihydro-1,4-benzodioxin-7-carbaldehyde, followed by the addition of ammonia and the use of a palladium catalyst. The resulting compound is then treated with acetic acid to yield this compound.
Scientific Research Applications
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(3-bromophenyl)methanone has been found to have potential applications in various scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been studied for its potential as a treatment for depression and anxiety. In cancer research, this compound has been investigated for its ability to inhibit the growth of cancer cells. Additionally, this compound has been explored as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and epilepsy.
properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-10-3-1-2-9(6-10)15(18)11-7-13-14(8-12(11)17)20-5-4-19-13/h1-3,6-8H,4-5,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMGOHRZTKLBMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2668955.png)

![(2E)-N-methyl-4-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]but-2-enamide](/img/structure/B2668960.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-methoxypropanamide](/img/structure/B2668961.png)
![3-Chloro-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2668962.png)





![4-Hydroxy-[1,3'-bipiperidine]-2'-one](/img/structure/B2668972.png)


![Methyl 3-[[2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2668975.png)